molecular formula C10H11NO3 B2944514 Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate CAS No. 2095410-31-2

Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate

Cat. No.: B2944514
CAS No.: 2095410-31-2
M. Wt: 193.202
InChI Key: WILZIIJAMZKAAF-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound featuring a cyclopropyl substituent at the 4-position, a formyl group at the 5-position, and a methyl ester at the 3-position. Pyrrole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse reactivity and biological activity.

Key reported data for this compound includes:

  • Molecular weight: 154.17 g/mol (Note: This value appears inconsistent with structural calculations; see Section 2 for details) .
  • Purity: 95% .
  • CAS number: The provided CAS in (3-(oxan-4-yl)azepane) is likely erroneous, as it corresponds to a different structure. The correct CAS for the target compound remains unverified in the provided evidence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-10(13)7-4-11-8(5-12)9(7)6-2-3-6/h4-6,11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILZIIJAMZKAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1C2CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-31-2
Record name methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a cyclopropyl-substituted amine with a formylated pyrrole derivative, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents under the influence of catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Methyl 4-cyclopropyl-5-carboxyl-1H-pyrrole-3-carboxylate.

    Reduction: Methyl 4-cyclopropyl-5-hydroxymethyl-1H-pyrrole-3-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways involving pyrrole derivatives.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets, while the pyrrole ring provides a stable scaffold for further functionalization.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally analogous pyrrole derivatives is presented below, focusing on molecular properties, substituent effects, and reactivity.

Table 1: Comparative Analysis of Pyrrole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical/Chemical Properties
Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate C₁₀H₁₁NO₃ 154.17* (reported) 4-cyclopropyl, 5-formyl, 3-methyl ester Purity: 95%; Reactivity: High (formyl/ester)
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate C₁₀H₁₃NO₃ 195.21 (calculated) 2,4-dimethyl, 5-formyl, 3-ethyl ester Planar crystal structure; N–H⋯O hydrogen bonding
Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate C₁₂H₁₉NO₂ 209.28 (calculated) 2,4-dimethyl, 3-propyl, 5-ethyl ester m.p. 98°C; Bromo-derivative m.p. 148°C
3-Heptyl-1H-pyrrole C₁₁H₁₉N 165.28 3-heptyl Hydrophobic; used in SDS documentation

* Note: The reported molecular weight (154.17 g/mol) in conflicts with the calculated value (~193 g/mol for C₁₀H₁₁NO₃).

Key Findings

Melting Points: Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate exhibits a melting point of 98°C, while its brominated derivative melts at 148°C, highlighting the impact of halogenation on crystallinity .

Reactivity and Functionalization :

  • The formyl group at the 5-position (common in the target compound and Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) enables nucleophilic additions, such as condensation reactions, which are critical in drug synthesis .
  • Ester Groups : Methyl esters (target compound) hydrolyze faster than ethyl esters (e.g., Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate), influencing drug bioavailability .

Structural and Crystallographic Insights :

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate forms a planar crystal structure stabilized by N–H⋯O hydrogen bonds, suggesting similar derivatives may exhibit predictable packing behaviors .
  • The cyclopropyl group’s strain may disrupt crystallinity in the target compound compared to bulkier substituents like heptyl .

Limitations and Data Gaps

  • Molecular Weight Discrepancy : The target compound’s reported molecular weight (154.17 g/mol) conflicts with theoretical calculations, necessitating further verification.
  • CAS Number Ambiguity : The CAS provided in is erroneous, underscoring the need for authoritative chemical databases to confirm identifiers.
  • Melting Point/Solubility Data : Physical properties for the target compound are unavailable in the provided evidence, requiring experimental validation.

Biological Activity

Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that includes a cyclopropyl group and a formyl substituent, which may contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Notably, this compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism. Such interactions suggest potential implications for pharmacokinetics and drug-drug interactions.

Enzyme Inhibition

This compound has shown promising results in preliminary studies as an inhibitor of various cytochrome P450 enzymes. This inhibition could lead to altered metabolism of co-administered drugs, making it a compound of interest in drug development and safety assessments.

Case Studies

Research into related compounds has provided insights into the biological effects of pyrrole derivatives:

  • Antimycobacterial Activity : Pyrrole derivatives have been evaluated for their antimycobacterial properties, showing varying degrees of efficacy. For instance, some derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than 0.15 µM against Mycobacterium tuberculosis, suggesting that this compound may also possess similar activities .
  • Analgesic and Sedative Effects : Pyrrolo[3,4-c]pyridine derivatives have been studied for their analgesic and sedative properties, indicating that structural modifications in pyrrole compounds can lead to diverse pharmacological effects .

Research Findings

A summary of biological investigations into this compound is presented below:

Study Focus Findings
Enzyme Interaction Inhibits CYP1A2; potential implications for drug metabolism and interactions.
Antimicrobial Activity Related compounds show significant antimicrobial effects; further research needed on this compound.
Analgesic Properties Similar structures exhibit analgesic effects; potential for pain management applications .

Q & A

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered atoms)?

  • Methodological Answer : Apply SHELXL restraints (ISOR, SIMU) for disordered regions. Validate via R-factor convergence (<5%) and Hirshfeld surface analysis. Compare multiple datasets to distinguish static vs. dynamic disorder .

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